

Technical Guide: Spectroscopic Data of Methylisonicotinate-N-oxide

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Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) data for **Methylisonicotinate-N-oxide**, a key chemical intermediate. Due to the limited availability of directly published complete datasets, this guide also includes a detailed synthesis protocol and an analysis of expected spectral characteristics based on related compounds.

Introduction

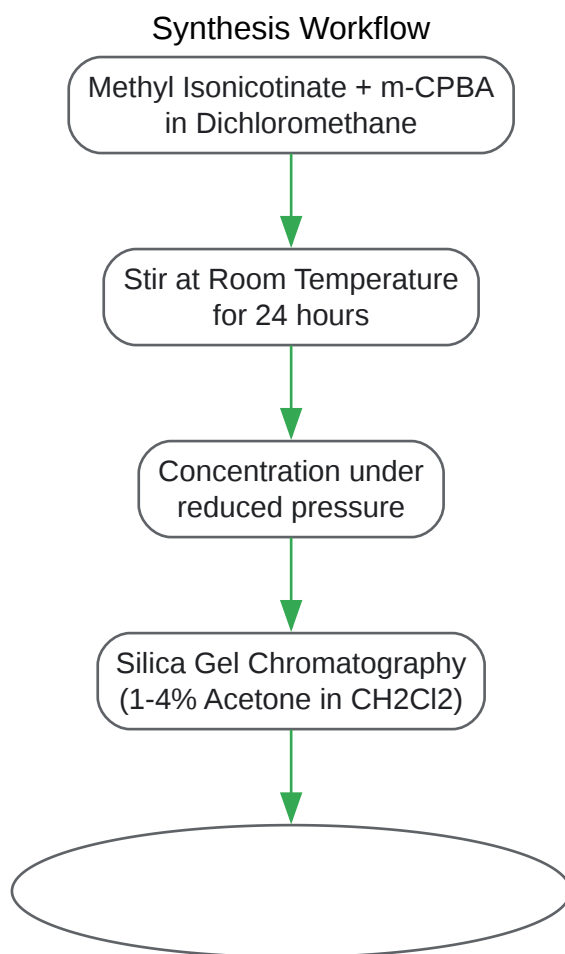
Methylisonicotinate-N-oxide, also known as methyl pyridine-4-carboxylate 1-oxide, is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and the characterization of its derivatives. This document compiles and analyzes the available ^1H and ^{13}C NMR data and provides a detailed experimental protocol for its synthesis.

Experimental Protocols

Synthesis of Methylisonicotinate-N-oxide

A reliable method for the synthesis of **Methylisonicotinate-N-oxide** involves the oxidation of methyl isonicotinate. The following protocol is adapted from a published procedure.^[1]

Workflow for the Synthesis of **Methylisonicotinate-N-oxide**



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Caption: A flowchart illustrating the synthesis of **Methylisonicotinate-N-oxide**.

Procedure: In a flame-dried flask, methyl isonicotinate (1.8 mL, 15.2 mmol) and m-chloroperoxybenzoic acid (m-CPBA) (6.8 g, 30.4 mmol) are dissolved in dry dichloromethane (150 mL).[1] The reaction mixture is stirred at room temperature for 24 hours.[1] Following the reaction, the solution is concentrated under reduced pressure. The resulting residue is purified by chromatography on silica gel using a mobile phase of 1–4% (v/v) acetone in dichloromethane to yield the final product as a white solid.[1]

NMR Spectroscopic Data

While a complete, officially published and tabulated set of ^1H and ^{13}C NMR data for **Methylisonicotinate-N-oxide** is not readily available in the surveyed literature, the synthesis has been reported with the confirmation that the spectral data matched previously published

results.[1] Based on the known effects of N-oxidation on the chemical shifts of pyridine derivatives, the following tables present the expected ^1H and ^{13}C NMR data.

^1H NMR Data (Expected)

The introduction of the N-oxide functionality is expected to deshield the alpha-protons (H-2 and H-6) and to a lesser extent the beta-protons (H-3 and H-5) compared to the parent methyl isonicotinate.

Table 1: Expected ^1H NMR Data for **Methylisonicotinate-N-oxide**

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-6	8.1 - 8.3	Doublet	~7	2H
H-3, H-5	7.7 - 7.9	Doublet	~7	2H
-OCH ₃	3.9 - 4.1	Singlet	-	3H

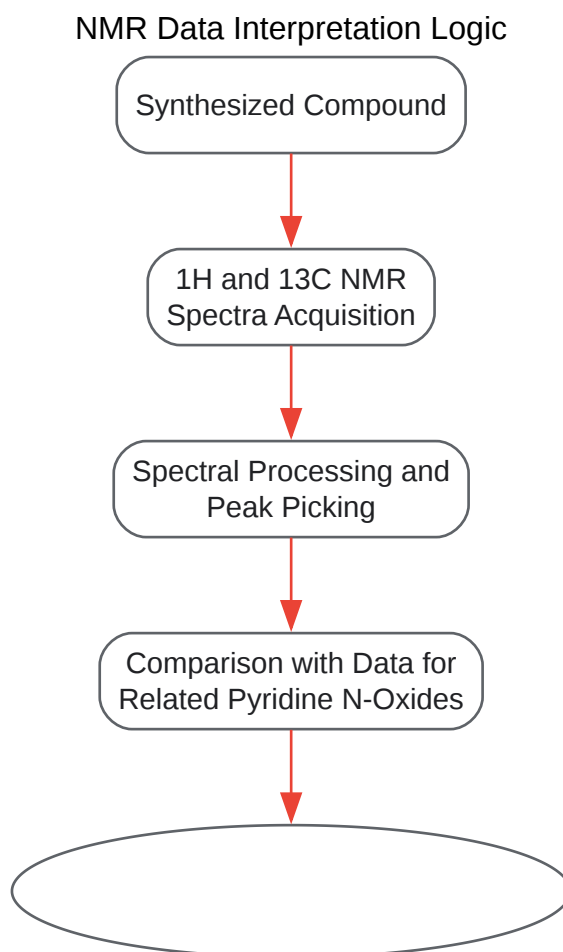
^{13}C NMR Data (Expected)

Similarly, the carbons of the pyridine ring are expected to show shifts in their resonance frequencies upon N-oxidation. The alpha-carbons (C-2 and C-6) are typically deshielded, while the gamma-carbon (C-4) is expected to be significantly deshielded.

Table 2: Expected ^{13}C NMR Data for **Methylisonicotinate-N-oxide**

Carbon	Expected Chemical Shift (ppm)
C=O	164 - 166
C-4	138 - 140
C-2, C-6	137 - 139
C-3, C-5	126 - 128
-OCH ₃	52 - 54

Logical Relationship of NMR Data Analysis



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Caption: A diagram showing the logical workflow for NMR data analysis.

Conclusion

This technical guide provides the essential information for the synthesis and spectroscopic characterization of **Methylisonicotinate-N-oxide**. While a definitive, published NMR dataset is elusive, the provided experimental protocol and the analysis of expected chemical shifts offer a solid foundation for researchers working with this compound. It is recommended that any new synthesis of this compound be accompanied by a full NMR characterization to contribute to the public body of scientific data.

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References

- 1. raineslab.com [raineslab.com]
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